Desmethyl Fluvoxamine

Übersicht

Beschreibung

Desmethyl Fluvoxamine is a major metabolite of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .

Synthesis Analysis

Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, which means it is produced during the metabolism of Fluvoxamine in the body . The exact synthesis process of Desmethyl Fluvoxamine is not detailed in the search results.

Chemical Reactions Analysis

Desmethyl Fluvoxamine is produced as a result of the metabolic processes in the body acting on Fluvoxamine . The exact chemical reactions involved in this process are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

Potent Inhibitor of Cytochrome P4501A2 : Fluvoxamine, and by extension Desmethyl Fluvoxamine, has been identified as a very potent inhibitor of CYP1A2, impacting the metabolism of various drugs including theophylline and imipramine (Brøsen et al., 1993).

Influence on Fluvoxamine Disposition : The disposition of fluvoxamine in humans is influenced by the polymorphic CYP2D6 and also by the CYP1A2 activity, suggesting a complex interaction between these enzymes and the metabolism of fluvoxamine (Carrillo et al., 1996).

Desensitization of 5-HT2C Receptors : Chronic treatment with fluvoxamine desensitizes 5-HT2C receptors, which has implications in the treatment of anxiety disorders (Yamauchi et al., 2004).

Role in COVID-19 Treatment : Fluvoxamine, a selective serotonin reuptake inhibitor, has shown promise in COVID-19 treatment, potentially through its role as a sigma-1 receptor agonist, controlling inflammation (Sukhatme et al., 2021).

Inhibition of Diazepam Metabolism : The metabolism of diazepam is inhibited by fluvoxamine, suggesting a significant drug interaction that can have clinical significance (Perucca et al., 1994).

Therapeutic Use in Anxiety Disorders : Fluvoxamine has demonstrated efficacy in the treatment of various anxiety disorders, including OCD and panic disorder, and interacts differently with cytochrome P450 enzymes compared to other SSRIs (Figgitt & McClellan, 2000).

Coadministration with Clozapine : The coadministration of fluvoxamine with clozapine, an antipsychotic medication, has been studied for its clinical efficiency and necessary dosages, indicating a potential treatment strategy in psychotic patients (Lammers et al., 1999).

Pharmacology in Depressive Illness : Fluvoxamine, as a potent and selective serotonin reuptake inhibitor, has shown efficacy in depressive illness, with a favorable tolerability profile compared to older antidepressants (Wilde, Plosker & Benfield, 1993).

Influence of Smoking and Genotype on Concentration : The plasma concentration of fluvoxamine is significantly influenced by cigarette smoking and the CYP1A2 and CYP2D6 genotypes, suggesting that these factors should be considered in clinical use (Katoh et al., 2010).

Serotonin and Human Information Processing : Fluvoxamine has been shown to improve reaction time performance in healthy volunteers, suggesting a role in enhancing information processing (Hasbroucq et al., 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

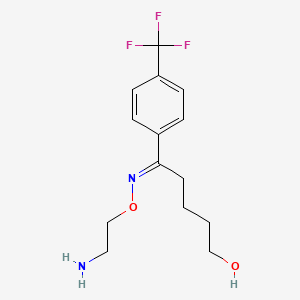

IUPAC Name |

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSLDHTZSDNYEC-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172885 | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvoxamino Acid | |

CAS RN |

192876-02-1 | |

| Record name | Fluvoxamino acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192876021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINO ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y308JH639R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

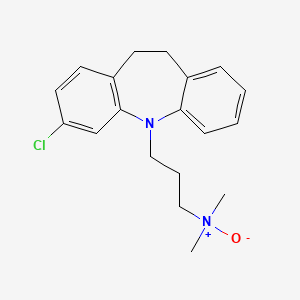

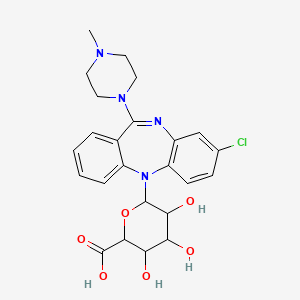

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)